molecular formula C7H14 B167899 Ethylcyclopentane CAS No. 1640-89-7

Ethylcyclopentane

Cat. No.: B167899
CAS No.: 1640-89-7
M. Wt: 98.19 g/mol
InChI Key: IFTRQJLVEBNKJK-UHFFFAOYSA-N
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Description

Ethylcyclopentane is an organic compound with the molecular formula C7H14. It is a cycloalkane, specifically a cyclopentane ring with an ethyl group attached to one of the carbon atoms. This compound is a colorless liquid at room temperature and is used in various industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Ethylcyclopentane is a chemical compound with the molecular formula C7H14 . This could be due to the compound’s relatively simple structure and its role as a non-polar organic solvent.

Biochemical Pathways

The specific biochemical pathways affected by this compound are not well-documented in the literature. Given its potential interactions with lipid-rich structures, it could potentially affect pathways related to lipid metabolism or membrane transport. These are speculative and more research is needed to confirm these effects .

Result of Action

Potential effects could include disruption of membrane integrity or function, changes in lipid metabolism, or other effects related to its interactions with lipid-rich structures . .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For example, temperature and pH could affect the compound’s stability and its interactions with biological targets. The presence of other solvents or chemicals could also influence its action. More research is needed to understand these effects .

Biochemical Analysis

Biochemical Properties

It is known that Ethylcyclopentane can be utilized by certain sulfate-reducing bacterial enrichments

Molecular Mechanism

It is known that the compound has a molecular weight of 98.1861 , but how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is yet to be determined.

Metabolic Pathways

This compound is involved in certain metabolic pathways in sulfate-reducing bacterial enrichments

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylcyclopentane can be synthesized through several methods. One common method involves the alkylation of cyclopentane with ethyl halides in the presence of a strong base such as sodium hydride. Another method includes the hydrogenation of ethylcyclopentene using a palladium catalyst under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of ethylcyclopentene. This process involves the use of a palladium or platinum catalyst and is carried out under high pressure and temperature to ensure complete hydrogenation of the double bonds.

Chemical Reactions Analysis

Types of Reactions: Ethylcyclopentane undergoes various chemical reactions, including:

    Oxidation: When exposed to strong oxidizing agents such as potassium permanganate, this compound can be oxidized to form cyclopentanone and other oxidation products.

    Reduction: Although this compound is already a saturated hydrocarbon, it can undergo further reduction under specific conditions to form simpler hydrocarbons.

    Substitution: this compound can undergo halogenation reactions where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of light or a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Halogens (Cl2 or Br2) in the presence of ultraviolet light or a catalyst.

Major Products Formed:

    Oxidation: Cyclopentanone, carbon dioxide, and water.

    Reduction: Simpler hydrocarbons such as ethane and cyclopentane.

    Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Ethylcyclopentane is used in various scientific research applications, including:

    Chemistry: As a solvent and reagent in organic synthesis and chemical reactions.

    Biology: In studies involving the metabolism of hydrocarbons by microorganisms.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: As a component in the formulation of lubricants, adhesives, and coatings.

Comparison with Similar Compounds

    Cyclopentane: A cycloalkane with the formula C5H10, lacking the ethyl group.

    Methylcyclopentane: A cyclopentane ring with a methyl group attached.

    Cyclohexane: A six-membered ring cycloalkane with the formula C6H12.

Uniqueness: this compound is unique due to the presence of the ethyl group, which imparts different chemical properties compared to other cycloalkanes. This structural difference affects its reactivity, boiling point, and solubility, making it suitable for specific applications where other cycloalkanes may not be as effective.

Properties

IUPAC Name

ethylcyclopentane
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InChI

InChI=1S/C7H14/c1-2-7-5-3-4-6-7/h7H,2-6H2,1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

IFTRQJLVEBNKJK-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H14
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DSSTOX Substance ID

DTXSID5075109
Record name Ethylcyclopentane
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Molecular Weight

98.19 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name Ethylcyclopentane
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Vapor Pressure

39.8 [mmHg]
Record name Ethylcyclopentane
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CAS No.

1640-89-7
Record name Ethylcyclopentane
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Record name ETHYLCYCLOPENTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of ethylcyclopentane?

A1: this compound has the molecular formula C₇H₁₄ and a molecular weight of 98.19 g/mol.

Q2: What are some spectroscopic techniques used to characterize this compound?

A2: Infrared (IR) spectrometry has been used to characterize this compound, revealing characteristic absorption bands for structural identification. []

Q3: How does the structure of a zeolite catalyst affect the product distribution during methylcyclohexane conversion, where this compound is a product?

A3: Zeolite catalysts with different pore sizes and topologies significantly influence the selectivity and distribution of ring-contraction and ring-opening products during methylcyclohexane conversion. For instance, ZSM-5 exhibits shape selectivity, favoring specific ring-opening products over this compound. []

Q4: What role does this compound play in the dehydrogenation of methylcyclohexane to toluene?

A4: this compound is observed as a by-product alongside dimethylcyclopentanes during the dehydrogenation of methylcyclohexane. The yield of these ring-closed products increases with increasing pressure. []

Q5: How does the presence of germanium affect the catalytic activity of platinum in the ring-opening reaction of this compound?

A5: Research suggests that incorporating germanium into a platinum-based catalyst can modify its properties and influence the selectivity and activity of this compound ring-opening reactions. []

Q6: Can tungsten carbide catalyze alkane reforming reactions involving this compound?

A6: Yes, bulk tungsten carbide exhibits catalytic activity for alkane reforming. The reactivity of this compound is observed to be lower compared to linear alkanes like n-hexane. []

Q7: What is the role of this compound in the hydroconversion of methylcyclohexane to dimethylpentanes?

A7: In the multi-step hydroconversion of methylcyclohexane to dimethylpentanes, this compound appears as an intermediate. Optimizing the reaction conditions and catalyst selection is crucial to minimizing its formation and promoting the desired dimethylpentane yield. []

Q8: What are the primary reaction pathways involved in the conversion of m-cresol over a Pt/HBeta catalyst, where this compound is a product?

A8: Two main pathways govern m-cresol conversion: direct deoxygenation to toluene and a hydrogenation/dehydration/ring-contraction sequence leading to this compound and dimethylcyclopentanes. The dominant pathway is temperature-dependent, with higher temperatures favoring direct deoxygenation. []

Q9: How does coke formation affect the rate of mthis compound conversion in reforming reactions, and how does this relate to this compound?

A9: Coke deposition on the catalyst surface negatively impacts the rate of mthis compound conversion during reforming. A kinetic model developed for mthis compound successfully predicts the coking rate for this compound, highlighting the similarities in their coking behavior. []

Q10: How does the presence of thiophene impact the dehydroisomerization of mthis compound over an aluminoplatinate catalyst, a reaction where this compound is a potential product?

A10: Studies investigating the influence of thiophene on mthis compound dehydroisomerization provide insights into catalyst poisoning and its effect on reaction kinetics. These findings can be extrapolated to understand the behavior of similar reactions involving this compound. []

Q11: Can this compound be biodegraded under anaerobic conditions?

A12: Research shows that a sulfate-reducing bacterial enrichment from a gas condensate-contaminated aquifer can biodegrade this compound. The proposed pathway involves the addition of fumarate to form alkylsuccinate derivatives. []

Q12: Is this compound found in natural sources like essential oils?

A13: Yes, this compound has been identified as a minor constituent in the essential oil of lemongrass (Cymbopogon flexuosus). []

Q13: Can this compound be used as a starting material in organic synthesis?

A14: this compound can be utilized as a building block in organic synthesis. For instance, it serves as a starting material for the synthesis of substituted pyrimidine derivatives with potential antimicrobial activities. []

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